Cas no 102-19-2 (Isopentyl 2-phenylacetate)

Isopentyl 2-phenylacetate is an ester compound formed by the reaction of 2-phenylacetic acid with isopentyl alcohol. It is characterized by its fruity, floral aroma, making it a valuable ingredient in fragrance and flavor formulations. The compound exhibits good stability under typical storage conditions and is compatible with a range of solvents, enhancing its utility in industrial applications. Its ester linkage ensures controlled release in formulations, contributing to prolonged sensory effects. The product is commonly used in perfumery, food flavoring, and cosmetic applications due to its pleasant scent profile and reliable performance. Proper handling should follow standard chemical safety protocols.
Isopentyl 2-phenylacetate structure
Isopentyl 2-phenylacetate structure
Product name:Isopentyl 2-phenylacetate
CAS No:102-19-2
MF:C13H18O2
MW:206.280824184418
MDL:MFCD00026517
CID:35173

Isopentyl 2-phenylacetate Chemical and Physical Properties

Names and Identifiers

    • Isopentyl 2-phenylacetate
    • Phenylacetic acid isoamyl ester
    • Isopentyl phenylacetate
    • Isoamyl Phenylacetate
    • 3-methylbutyl 2-phenylacetate
    • Phenylacetic acid isopentyl ester
    • FEMA 2081
    • isopentyl
    • AMYL PHENYL ACETATE
    • ISOAMYL-PHENYLACETAT
    • ISOAMYL ALPHA-TOLUATE
    • Isopentylphenylacetat
    • Isoamyl plaenylacetate
    • MDL: MFCD00026517
    • Inchi: 1S/C13H18O2/c1-11(2)8-9-15-13(14)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
    • InChI Key: QWBQBUWZZBUFHN-UHFFFAOYSA-N
    • SMILES: CC(C)CCOC(=O)CC1=CC=CC=C1

Computed Properties

  • Exact Mass: 206.13100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • XLogP3: nothing

Experimental Properties

  • Color/Form: It is a colorless oily liquid with an aroma similar to cocoa beans and a base aroma similar to light birch tar.
  • Density: 0.98
  • Boiling Point: 126°C/10mmHg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.485(lit.)
  • PSA: 26.30000
  • LogP: 2.81840
  • FEMA: 2210
  • Solubility: Insoluble in water, soluble in oil and alcohol, with 1

Isopentyl 2-phenylacetate Security Information

Isopentyl 2-phenylacetate Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Isopentyl 2-phenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I812042-2.5L
Isoamyl Phenylacetate
102-19-2 97%
2.5L
1,917.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I117673-500ml
Isopentyl 2-phenylacetate
102-19-2 97%
500ml
¥460.90 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I35270-500ml
Phenylacetic Acid Isoamyl Ester
102-19-2 97%
500ml
¥378.0 2023-09-07
Chemenu
CM283054-500g
Isopentyl 2-phenylacetate
102-19-2 95%
500g
$700 2022-06-14
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I117673-25ml
Isopentyl 2-phenylacetate
102-19-2 97%
25ml
¥36.90 2023-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0123-25ML
Isoamyl Phenylacetate
102-19-2 >98.0%(GC)
25ml
¥695.00 2024-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W208100-500G-500g
Isoamyl phenylacetate
102-19-2 98%
500g
¥13641.97 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W208100-100G-100g
Isoamyl phenylacetate
102-19-2 98%
100g
¥3215.57 2023-11-12
A2B Chem LLC
AA07862-500g
Benzeneacetic acid, 3-methylbutyl ester
102-19-2 98%+;RG
500g
$73.00 2024-04-20
eNovation Chemicals LLC
D387698-100g
Isoamyl phenylacetate
102-19-2 97%
100g
$380 2025-02-24

Additional information on Isopentyl 2-phenylacetate

Recent Advances in the Study of Isopentyl 2-phenylacetate (CAS: 102-19-2) in Chemical Biology and Pharmaceutical Research

Isopentyl 2-phenylacetate (CAS: 102-19-2), a compound of significant interest in chemical biology and pharmaceutical research, has recently been the subject of several groundbreaking studies. This ester, known for its fruity aroma and applications in flavor and fragrance industries, is now gaining attention for its potential therapeutic properties. Recent literature highlights its role in antimicrobial activity, anti-inflammatory effects, and as a precursor in the synthesis of more complex bioactive molecules. This research brief consolidates the latest findings on Isopentyl 2-phenylacetate, providing a comprehensive overview of its current applications and future prospects in the biomedical field.

A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of Isopentyl 2-phenylacetate against drug-resistant bacterial strains. The research demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL. Molecular docking studies suggested that the compound interacts with key bacterial enzymes involved in cell wall synthesis, offering a potential mechanism for its antimicrobial activity. These findings open new avenues for developing novel antibiotics based on the structural scaffold of Isopentyl 2-phenylacetate.

In the realm of neurodegenerative disease research, a recent investigation in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of Isopentyl 2-phenylacetate exhibit promising neuroprotective effects. The study showed that certain structural modifications to the parent compound enhanced its ability to cross the blood-brain barrier and protect neuronal cells from oxidative stress. These derivatives were found to upregulate antioxidant enzymes while inhibiting pro-inflammatory cytokines, suggesting potential applications in Alzheimer's and Parkinson's disease therapeutics.

The pharmaceutical industry has also shown growing interest in Isopentyl 2-phenylacetate as a chiral building block for drug synthesis. A 2024 patent application describes an efficient enzymatic resolution method for producing enantiomerically pure forms of the compound, which could significantly improve the efficiency of manufacturing certain classes of pharmaceuticals. This technological advancement addresses previous challenges in obtaining optically active forms of the molecule, potentially expanding its utility in asymmetric synthesis.

Recent toxicological studies have provided important safety data regarding Isopentyl 2-phenylacetate. A comprehensive assessment published in Regulatory Toxicology and Pharmacology (2023) established an acceptable daily intake level and characterized its metabolic pathways in mammalian systems. The research confirmed that the compound undergoes rapid hydrolysis to phenylacetic acid and isopentanol, both of which are efficiently metabolized and excreted, supporting its safety profile for various applications.

Looking forward, the diverse biological activities and favorable physicochemical properties of Isopentyl 2-phenylacetate position it as a versatile compound with significant potential in drug discovery and development. Current research efforts are focusing on structure-activity relationship studies to optimize its pharmacological properties while minimizing potential side effects. The integration of computational chemistry approaches with experimental validation is expected to accelerate the development of novel therapeutics based on this molecular framework in the coming years.

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